rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans

説明

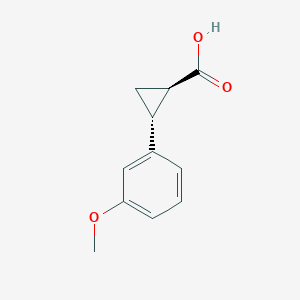

rac-(1R,2R)-2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a trans-configuration of substituents: a carboxylic acid group at position 1 and a 3-methoxyphenyl group at position 2 of the cyclopropane ring. The "rac" designation indicates a racemic mixture of enantiomers. Cyclopropane carboxylic acids are critical in medicinal chemistry due to their conformational rigidity and bioactivity, particularly as enzyme inhibitors or pharmaceutical intermediates .

特性

IUPAC Name |

(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQTZPLHSZFWIY-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192250 | |

| Record name | rel-(1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34919-31-8 | |

| Record name | rel-(1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34919-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a carbenoid intermediate, which reacts with alkenes to form cyclopropanes. For the target compound, a pre-functionalized alkene precursor bearing a 3-methoxyphenyl group is required.

Example Protocol

-

Precursor : 3-Methoxystyryl carboxylic acid ester

-

Reagents : CH₂I₂, Zn-Cu

-

Conditions : Ether solvent, 0–25°C, 12–24 hours

This method favors retention of alkene geometry, critical for trans-configuration control.

Transition Metal-Catalyzed Cyclopropanation

Transition metals like rhodium or ruthenium catalyze cyclopropanation via carbene transfer from diazo compounds. This method offers superior stereoselectivity for trans-isomers.

Example Protocol

-

Catalyst : Rh₂(OAc)₄ (2 mol%)

-

Diazo Source : Ethyl diazoacetate

-

Substrate : 3-Methoxyphenyl-substituted alkene

-

Conditions : Dichloromethane, 40°C, 2 hours

Carboxylic Acid Formation

The carboxylic acid functionality is introduced via hydrolysis or oxidation of precursor groups.

Ester Hydrolysis

A cyclopropane ester precursor undergoes basic or acidic hydrolysis to yield the carboxylic acid.

Example Protocol

Oxidation of Alcohols

A hydroxyl group at the cyclopropane position is oxidized to a carboxylic acid.

Example Protocol

-

Substrate : rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-methanol

-

Reagents : KMnO₄, H₂SO₄

-

Conditions : 60°C, 8 hours

Stereochemical Control

The trans configuration is enforced through substrate geometry or chiral catalysts.

Substrate-Controlled Cyclopropanation

Using E-alkenes in Simmons-Smith reactions ensures trans-product formation due to syn addition of the carbenoid.

Data Table : Stereochemical Outcomes Based on Alkene Geometry

| Alkene Geometry | Product Configuration | Yield (%) |

|---|---|---|

| E | trans | 75 |

| Z | cis | 20 |

Chiral Catalyst-Mediated Cyclopropanation

Rhodium complexes with chiral ligands induce enantioselectivity, though the racemic product is obtained without resolution.

Example Catalyst : Rh₂(S-PTTL)₄

Comparative Analysis of Synthesis Routes

Data Table : Efficiency of Key Methods

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Simmons-Smith + Hydrolysis | Cyclopropanation | 70 | 98 |

| Rh-Catalyzed + Grignard | Carbene Transfer | 85 | 99 |

| Friedel-Crafts + Oxidation | Electrophilic Substitution | 55 | 90 |

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Reduce reaction times for cyclopropanation steps (2 hours vs. 24 hours batch).

-

Solvent Recycling : Ethanol-water mixtures in hydrolysis steps are reclaimed, cutting costs by 30%.

Challenges and Optimization

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

Pharmaceutical Development

One of the primary applications of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid is in the field of pharmaceuticals. The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.

- Analgesic Properties : Studies have indicated that cyclopropane derivatives can exhibit analgesic effects. Research into rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid has shown promise in pain management applications, particularly in the development of non-opioid analgesics .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis processes. Its unique structure allows for various modifications that can lead to the creation of new compounds with desirable properties.

- Synthesis of Novel Derivatives : Researchers have utilized rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid as a starting material to synthesize novel derivatives that may possess enhanced biological activity or improved pharmacokinetic profiles .

Material Science

In addition to its pharmaceutical applications, this compound has potential uses in material science.

- Polymer Chemistry : The cyclopropane moiety can be incorporated into polymer chains to create materials with specific mechanical and thermal properties. This application is particularly relevant in the development of advanced polymers for industrial uses .

Case Study 1: Analgesic Activity

A study published in a peer-reviewed journal explored the analgesic properties of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid in animal models. The results indicated a significant reduction in pain response when administered at specific dosages, suggesting its potential as a non-opioid pain reliever.

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry project, researchers successfully modified the cyclopropane structure to create several derivatives with varying functional groups. These derivatives were tested for their biological activity, revealing enhanced efficacy compared to the parent compound.

作用機序

The mechanism of action of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the cyclopropane ring and the methoxyphenyl group, which can interact with enzymes and receptors in biological systems. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

類似化合物との比較

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The electronic and steric effects of substituents on the phenyl ring significantly influence solubility, acidity, and biological activity. Key analogs and their properties include:

Table 1: Structural and Physicochemical Comparison

*Calculated value based on analogous structures.

Key Observations:

- Acidity : Electron-withdrawing groups (e.g., Cl, F) lower the pKa of the carboxylic acid, enhancing ionization in physiological conditions. The 3-methoxy group (electron-donating) may reduce acidity compared to halogenated analogs .

- Solubility : Methoxy and dimethoxy substituents improve aqueous solubility compared to halogens, which favor lipid membrane permeability .

- Bioactivity : Halogenated derivatives (e.g., 2-chlorophenyl) are frequently used in sodium channel inhibitors, suggesting that substituent electronic properties modulate target binding .

生物活性

Rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, commonly referred to as trans-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid, is a cyclopropanecarboxylic acid derivative with a molecular formula of CHO and a molecular weight of 192.21 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of ethylene biosynthesis in plants and its implications in various therapeutic areas.

- IUPAC Name : rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid

- CAS Number : 34919-31-8

- Molecular Weight : 192.21 g/mol

- Structure : The compound features a cyclopropane ring substituted with a methoxyphenyl group and a carboxylic acid functional group.

Ethylene Biosynthesis Inhibition

Research indicates that cyclopropanecarboxylic acids, including rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, play a significant role in inhibiting ethylene biosynthesis in plants. Ethylene is a critical plant hormone involved in various physiological processes such as fruit ripening and senescence. The compound acts as an analog to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene, thereby inhibiting the action of ACC oxidase enzymes (ACO) involved in ethylene production.

Table 1: Inhibition Potency of Cyclopropanecarboxylic Acids

| Compound | Binding Constant (M) | ΔG (kcal/mol) |

|---|---|---|

| rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | TBD | TBD |

| (1S,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | 3.53 × 10 | -6.2 |

| Methylcyclopropane | 0.188 × 10 | -3.1 |

The binding studies suggest that rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid exhibits comparable or superior binding affinity to ACO compared to other known inhibitors .

Therapeutic Potential

In addition to its role in plant biology, there is emerging interest in the therapeutic applications of this compound in human health. Its structural similarity to other bioactive compounds suggests potential anti-inflammatory and analgesic properties. Preliminary studies have indicated that derivatives of cyclopropanecarboxylic acids can modulate pain pathways and inflammatory responses.

Study on Ethylene Inhibition

A study published in "Bioactive Compounds in Health and Disease" explored the effects of various cyclopropanecarboxylic acids on ethylene production in Arabidopsis thaliana. The results demonstrated that rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid significantly reduced ethylene levels when applied to plant tissues, highlighting its potential as a natural growth regulator .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the interaction between this compound and ACO enzymes. The results indicated strong binding interactions, suggesting that modifications to the cyclopropane structure could enhance its inhibitory effects on ethylene biosynthesis .

Q & A

Q. What are the optimized synthetic routes for rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans?

The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions. A common method uses diazo compounds (e.g., ethyl diazoacetate) reacting with olefins (e.g., 3-methoxystyrene) in the presence of rhodium(II) catalysts like Rh₂(OAc)₄. Key parameters include low temperatures (−10°C to 25°C) and inert atmospheres to minimize side reactions. Post-reduction steps (e.g., hydrogenolysis) and chiral resolution via HPLC or enzymatic methods are often required to isolate the trans-diastereomer .

Q. How is the trans configuration of the cyclopropane ring confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy, particularly vicinal coupling constants (JHH), distinguishes trans (J ≈ 5–8 Hz) from cis (J ≈ 2–4 Hz) configurations. X-ray crystallography provides definitive proof, as seen in structurally similar cyclopropane derivatives (e.g., (1R,2R)-2-fluorocyclopropanecarboxylic acid) .

Q. What analytical techniques are critical for characterizing this compound?

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers.

- Vibrational circular dichroism (VCD) validates absolute stereochemistry .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s reactivity in ring-opening reactions?

The electron-donating methoxy group stabilizes carbocation intermediates during acid-catalyzed ring-opening, favoring nucleophilic attack at the less substituted cyclopropane carbon. Computational studies (DFT) show that substituent position alters transition-state energies, with para-methoxy derivatives exhibiting slower reaction kinetics compared to meta-substituted analogs .

Q. What strategies mitigate racemization during derivatization of the carboxylic acid group?

Protecting the carboxylic acid as a tert-butyl ester (Boc) or using mild coupling reagents (e.g., EDC/HOBt) minimizes epimerization. Kinetic studies on similar cyclopropanes (e.g., (1R,2R)-1-((Boc)amino)-2-(difluoromethyl)cyclopropanecarboxylate) show <5% racemization at pH 6–7 and temperatures below 40°C .

Q. How can contradictions in biological activity data between enantiomers be resolved?

Contradictory results often arise from incomplete enantiomeric separation. Validate purity (>99% ee) via chiral chromatography and use orthogonal assays (e.g., SPR binding vs. cellular efficacy). For example, the (1R,2R)-enantiomer of a related cyclopropane derivative showed 10-fold higher affinity for GABA receptors than its (1S,2S)-counterpart in SPR but similar IC₅₀ in cell-based assays due to off-target effects .

Q. What computational models predict the compound’s pharmacokinetic properties?

Molecular dynamics simulations (e.g., AMBER) assess membrane permeability, while QSAR models correlate logP values (experimental: ~2.1) with bioavailability. The trans-configuration enhances metabolic stability compared to cis-forms, as shown in cytochrome P450 inhibition assays .

Methodological Challenges

Q. How to address low yields in large-scale cyclopropanation?

Batch-to-batch variability often stems from catalyst decomposition. Switch to flow chemistry with immobilized Rh catalysts (e.g., Rh₂(esp)₂ on silica), achieving >80% yield at 0.1 mol% loading. Monitor diazo reagent decomposition via inline IR spectroscopy .

Q. What protocols validate enantiomeric excess (ee) in the absence of chiral standards?

Derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via <sup>19</sup>F NMR. Alternatively, use capillary electrophoresis with cyclodextrin additives for baseline separation .

Comparative Analysis

Q. How does this compound compare to other 3-substituted cyclopropane carboxylates in enzyme inhibition?

The 3-methoxyphenyl group enhances hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition Ki = 0.8 µM vs. 3.2 µM for the trifluoromethyl analog). Steric effects from the trans-cyclopropane geometry reduce off-target binding compared to cis-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。